molecular formula C13H14N2O2 B8407668 (6-Aminopyridin-3-yl)-(2-methoxyphenyl)-methanol

(6-Aminopyridin-3-yl)-(2-methoxyphenyl)-methanol

Cat. No. B8407668
M. Wt: 230.26 g/mol
InChI Key: UJCQHEDPJXUZGH-UHFFFAOYSA-N
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Patent
US08524910B2

Procedure details

To a solution of (6-amino-pyridin-3-yl)-(2-methoxy-phenyl)-methanone (14 g, 61.4 mol) in CH3OH (150 mL) was added NaBH4 (3.48 g, 92.1 mmol) portion-wise at 0° C. After the addition was completed, the reaction was warmed to room temperature and stirred at room temperature for 1 hr. The solvent was removed in vacuo and water (100 mL) was added to the residue. The mixture was extracted with dichloromethane (100 mL×3). The combined organic layers were washed with saturated solution of NaHCO3 and brine, dried over Na2SO4, filtered and concentrated in vacuo to give a crude product that was used directly in the next step with no further purification.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
3.48 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])=[O:9])=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[NH2:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])[OH:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
NC1=CC=C(C=N1)C(=O)C1=C(C=CC=C1)OC
Name
Quantity
3.48 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and water (100 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (100 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated solution of NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C(C=N1)C(O)C1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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